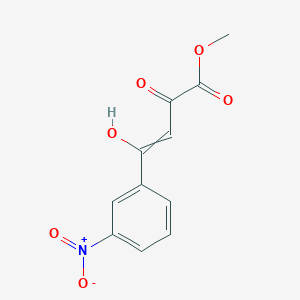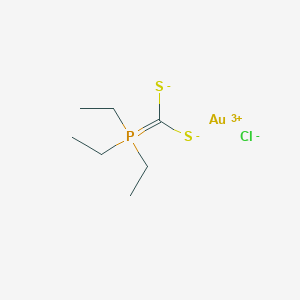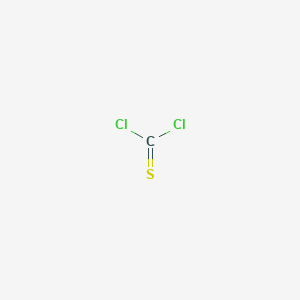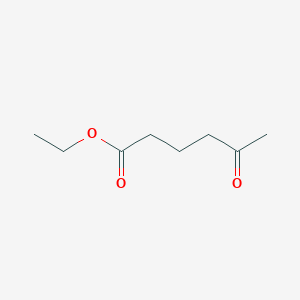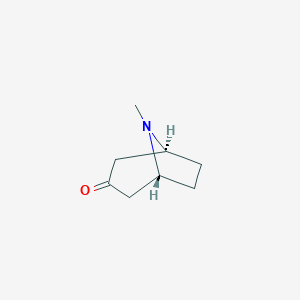
托品酮
概述
描述
Tropinone is an alkaloid with the chemical formula C₈H₁₃NO . It is a bicyclic molecule that features prominently in the synthesis of various tropane alkaloids, including atropine and cocaine . Tropinone was first synthesized in 1901 by Richard Willstätter and later by Robert Robinson in 1917, whose method became a landmark in organic synthesis due to its simplicity and efficiency .
科学研究应用
Tropinone and its derivatives have significant applications in various fields:
作用机制
Tropinone exerts its effects through various biochemical pathways:
安全和危害
未来方向
There are ongoing efforts to engineer a microbial biosynthesis platform for de novo production of tropine, a key intermediate in the biosynthetic pathway of medicinal tropane alkaloids such as scopolamine .
Relevant Papers There are several relevant papers on tropinone. For instance, a paper titled “Tropine Forming Tropinone Reductase Gene from” discusses the heterologous expression of the tropinone reductase gene . Another paper titled “Engineering a microbial biosynthesis platform for de novo” demonstrates the de novo production of tropine .
生化分析
Biochemical Properties
Tropinone is involved in the biosynthesis of tropane alkaloids, which is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of tropinone is a key branch point in the tropane alkaloid biosynthetic pathway . Tropinone is reduced by tropinone reductase I (TR-I) to produce tropine, while tropinone reductase II (TR-II) reduces tropinone to pseudotropine .
Molecular Mechanism
Tropinone is synthesized via an atypical polyketide synthase and P450-mediated cyclization . This synthesis proceeds through a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .
Temporal Effects in Laboratory Settings
It is known that Tropinone is the first intermediate in the biosynthesis of the pharmacologically important tropane alkaloids .
Metabolic Pathways
Tropinone is involved in the biosynthesis of tropane alkaloids, a process that is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of Tropinone is a key branch point in the tropane alkaloid biosynthetic pathway .
Subcellular Localization
A Tropinone reductase homolog in Arabidopsis thaliana is known to be localized in the plasma membrane .
准备方法
Synthetic Routes and Reaction Conditions: The first synthesis of tropinone by Richard Willstätter involved a multi-step process starting from cycloheptanone, but it had a very low overall yield of 0.75% . In contrast, Robert Robinson’s synthesis in 1917 utilized a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid.
Industrial Production Methods: Industrial production of tropinone typically follows Robinson’s method due to its efficiency and higher yield. The reaction is conducted under controlled conditions to maintain physiological pH, which helps in achieving better yields .
化学反应分析
Types of Reactions: Tropinone undergoes various chemical reactions, including:
Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to form tropinone derivatives.
Substitution: Tropinone can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol is commonly used for the reduction of tropinone to tropine.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed:
Tropine: Formed by the reduction of tropinone.
Tropinone Derivatives: Formed through oxidation and substitution reactions.
相似化合物的比较
Tropinone shares structural similarities with other tropane alkaloids, such as:
Cocaine: Both have the tropane core structure but differ in their functional groups.
Atropine: Similar tropane skeleton but different substituents.
Hyoscyamine: Another tropane alkaloid with a similar core structure.
Uniqueness: Tropinone is unique due to its role as a key intermediate in the biosynthesis of various tropane alkaloids. Its efficient synthetic route developed by Robinson also sets it apart from other similar compounds .
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLDOJGLXJCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide) | |
| Record name | 3-Tropinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862133 | |
| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532-24-1 | |
| Record name | Tropinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tropinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tropinone reductase (TR) is a key enzyme in the tropane alkaloid pathway, acting at a branch point where it catalyzes the stereospecific reduction of tropinone. [, , , , , , , , , ] Two forms of the enzyme exist, TR-I and TR-II, each with distinct stereospecificity. TR-I reduces tropinone to tropine, the precursor for alkaloids like hyoscyamine and scopolamine, whereas TR-II forms pseudotropine, leading to the production of calystegines. [, , , ] This branching point is crucial in determining the type of tropane alkaloids produced by a plant species.
A: TR-I and TR-II, despite sharing 64% amino acid sequence identity, exhibit opposite stereospecificities. [, , ] TR-I catalyzes the reduction of tropinone to tropine (3α-hydroxytropane) while TR-II reduces tropinone to pseudotropine (3β-hydroxytropane). [, , ] This difference arises from subtle variations in their active site structures, particularly the presence of different charged residues, which dictate the binding orientation of tropinone and consequently the stereochemistry of the product. [, ]
A: Yes, overexpression of specific tropinone reductases can alter the alkaloid profile in plants. For instance, overexpressing the gene encoding for pseudotropine-forming tropinone reductase in Atropa belladonna root cultures led to a significant increase in calystegine accumulation, accompanied by a decrease in hyoscyamine and scopolamine levels. [] Conversely, overexpressing the tropine-forming tropinone reductase resulted in higher levels of hyoscyamine and scopolamine, with a concomitant reduction in calystegines. [] This demonstrates the potential of genetic engineering to manipulate the production of specific tropane alkaloids in plants.
ANone: Tropinone has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol.
A: Various spectroscopic methods are employed to characterize tropinone and its derivatives, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ] IR spectroscopy helps identify functional groups such as the carbonyl group present in tropinone. NMR spectroscopy provides information about the structure and stereochemistry of the molecule, while MS helps determine the molecular weight and fragmentation pattern. [, ]
A: Deprotonation of tropinone generates a lithium enolate, a versatile intermediate that allows for the formation of new carbon-carbon bonds at the alpha-position. [, ] This enolate can react with various electrophiles, leading to the synthesis of diverse tropane derivatives. For example, the reaction of tropinone lithium enolate with benzaldehyde results in the formation of tropinone aldol products. [, ]
A: Yes, the tropinone ring system can be manipulated to generate other valuable compounds. For instance, reacting the lithium enolate of tropinone with alkyl chloroformates leads to a ring-opening reaction, yielding 6-N-carboalkoxy-N-methyl-2-cycloheptenones. [, ] This reaction can be rendered enantioselective by employing chiral lithium amides, paving the way for the synthesis of enantiomerically enriched tropane alkaloids. []
A: DFT calculations have been instrumental in elucidating the factors governing the diastereoselectivity of water-promoted aldol reactions involving tropinone. [] The calculations accurately predicted the stability of various tropinone enol forms and transition states, providing insights into the observed exo,anti/exo,syn diastereoselectivity. [] This demonstrates the power of computational tools in predicting and rationalizing the stereochemical outcomes of reactions involving tropinone and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



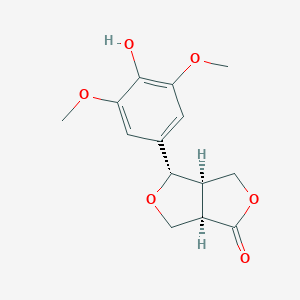

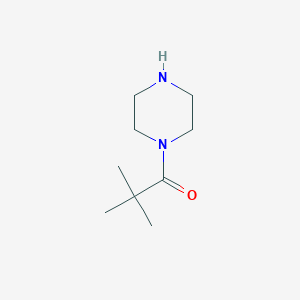
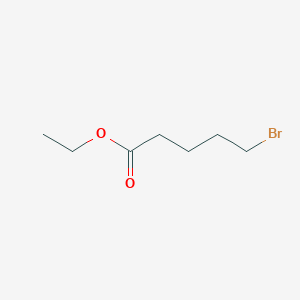
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
